![molecular formula C12H17ClN2O2S B11715439 tert-butyl 2-(chloromethyl)-6,7-dihydro-4H-thiazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B11715439.png)

tert-butyl 2-(chloromethyl)-6,7-dihydro-4H-thiazolo[4,5-c]pyridine-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

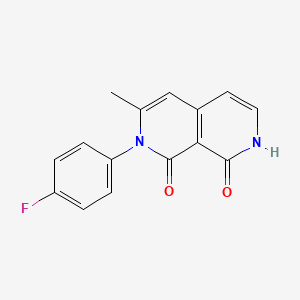

Beschreibung

tert-Butyl-2-(Chlormethyl)-6,7-Dihydro-4H-thiazolo[4,5-c]pyridin-5-carboxylat ist eine komplexe organische Verbindung, die zur Klasse der Thiazolopyridine gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Thiazolring umfasst, der mit einem Pyridinring verschmolzen ist, wobei ein tert-Butylester und eine Chlormethylgruppe angehängt sind.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von tert-Butyl-2-(Chlormethyl)-6,7-Dihydro-4H-thiazolo[4,5-c]pyridin-5-carboxylat umfasst typischerweise mehrere Schritte. Eine gängige Methode beginnt mit der Herstellung des Thiazolrings, gefolgt von der Fusion mit einem Pyridinring. Die Chlormethylgruppe wird dann durch eine Chlorierungsreaktion eingeführt, und der tert-Butylester wird durch Veresterung gebildet. Die Reaktionsbedingungen erfordern oft die Verwendung spezifischer Katalysatoren und Lösungsmittel, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Industrielle Produktionsverfahren

In industriellen Umgebungen kann die Herstellung dieser Verbindung großtechnische Batchreaktionen mit optimierten Bedingungen umfassen, um die Effizienz zu maximieren. Die Verwendung von kontinuierlichen Fließreaktoren und automatisierten Systemen kann dazu beitragen, die Synthese zu skalieren und gleichzeitig die Produktqualität zu gewährleisten. Die Wahl von Reagenzien, Katalysatoren und Lösungsmitteln ist entscheidend, um die Kosteneffizienz und die ökologische Nachhaltigkeit zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

tert-Butyl-2-(Chlormethyl)-6,7-Dihydro-4H-thiazolo[4,5-c]pyridin-5-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder vorhandene zu modifizieren.

Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen zu entfernen oder zu verändern.

Substitution: Die Chlormethylgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen das Chloratom durch andere Nucleophile ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden häufig verwendet.

Substitution: Nucleophile wie Natriumazid (NaN3) und Kaliumcyanid (KCN) können in Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Carbonsäuren oder Ketonen führen, während Substitutionsreaktionen eine Vielzahl von Derivaten mit verschiedenen funktionellen Gruppen erzeugen können.

Wissenschaftliche Forschungsanwendungen

tert-Butyl-2-(Chlormethyl)-6,7-Dihydro-4H-thiazolo[4,5-c]pyridin-5-carboxylat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Die Verbindung kann zur Untersuchung von Enzymwechselwirkungen und Proteinbindung verwendet werden.

Industrie: Es kann bei der Herstellung von Spezialchemikalien und Materialien mit spezifischen Eigenschaften verwendet werden.

Wirkmechanismus

Der Wirkungsmechanismus von tert-Butyl-2-(Chlormethyl)-6,7-Dihydro-4H-thiazolo[4,5-c]pyridin-5-carboxylat beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Chlormethylgruppe kann kovalente Bindungen mit nukleophilen Stellen an Proteinen bilden, was zur Hemmung oder Modulation ihrer Aktivität führt. Die Thiazol- und Pyridinringe tragen zur Bindungsaffinität und Spezifität der Verbindung bei.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

tert-Butyl-4-(2-Chlorethyl)piperazin-1-carboxylat: Ähnlich in der Struktur, aber mit einem Piperazinring anstelle eines Thiazolopyridinrings.

tert-Butyl-(S)-2-Pyrrolidon-5-carboxylat: Enthält einen Pyrrolidonring und wird in verschiedenen Anwendungen eingesetzt.

Einzigartigkeit

tert-Butyl-2-(Chlormethyl)-6,7-Dihydro-4H-thiazolo[4,5-c]pyridin-5-carboxylat ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen und Ringstrukturen einzigartig, die ihm besondere chemische Eigenschaften und Reaktivität verleihen.

Eigenschaften

Molekularformel |

C12H17ClN2O2S |

|---|---|

Molekulargewicht |

288.79 g/mol |

IUPAC-Name |

tert-butyl 2-(chloromethyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate |

InChI |

InChI=1S/C12H17ClN2O2S/c1-12(2,3)17-11(16)15-5-4-9-8(7-15)14-10(6-13)18-9/h4-7H2,1-3H3 |

InChI-Schlüssel |

RSXBIRDVOKGGMQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)N=C(S2)CCl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-[1-(1-ethyl-3-methyl-1H-pyrazol-5-yl)ethylidene]hydroxylamine](/img/structure/B11715362.png)

![N-(adamantan-1-yl)-2-[(2-methoxyethyl)amino]acetamide](/img/structure/B11715377.png)

![N-(2-cyanoethyl)-4'-nitro-N-[2-(pyrrolidin-1-yl)ethyl]biphenyl-4-sulfonamide](/img/structure/B11715382.png)

![benzyl N-[1-[(3-bromophenyl)carbamothioylamino]-2,2,2-trichloroethyl]carbamate](/img/structure/B11715421.png)

![3-[(4-methylphenyl)sulfonyl]-6-nitro-1,3-benzoxazol-2(3H)-one](/img/structure/B11715423.png)

![1-[2-(benzylamino)-2-oxoethyl]-4-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11715426.png)